molecular formula C16H13Cl2NO B5612395 (2Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide

(2Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide

Cat. No.: B5612395
M. Wt: 306.2 g/mol
InChI Key: ORMHYUUUHKPIPZ-UVTDQMKNSA-N
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Description

(2Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a phenyl group, and an enamide structure

Properties

IUPAC Name

(Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11-13(17)8-5-9-15(11)19-16(20)14(18)10-12-6-3-2-4-7-12/h2-10H,1H3,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHYUUUHKPIPZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 3-chloro-2-methylaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted amides or thiol derivatives.

Scientific Research Applications

(2Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide: An isomer with a different configuration around the double bond.

    N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide: Lacks the chloro group at the 2-position.

    (2Z)-2-chloro-N-(2-methylphenyl)-3-phenylprop-2-enamide: Lacks the chloro group at the 3-position.

Uniqueness

(2Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide is unique due to the presence of both chloro groups and the specific configuration around the double bond. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

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